Imidazolium chloride
Description
Properties
IUPAC Name |
1H-imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIGWSSTNUWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[NH2+]1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
288-32-4 (Parent) | |
| Record name | Imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-16-9 | |
| Record name | Imidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Neat conditions (solvent-free) favored the synthesis of [BCMIM][Cl], enabling 96% yield in Biginelli reactions within 16 minutes. Conversely, polar aprotic solvents like dimethylacetamide (DMA) were critical for transamidation, where elevated temperatures (150°C) drove equilibrium toward product formation.
Catalytic Loading and Recyclability
Low catalytic loading (5 mol%) of [BCMIM][Cl] sufficed for multicomponent reactions, with the ionic liquid recycled six times without significant activity loss. This contrasts with stoichiometric chloride donors like Me3SiCl, which require precise equimolar ratios.
Chemical Reactions Analysis
Transamidation Reactions
Imidazolium chloride enables efficient transamidation of aromatic, aliphatic, and heterocyclic amines with N,N-dimethylbenzamide. Key findings include:
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Optimal Conditions : 0.3 equivalents of this compound at 150°C for 2 hours achieve yields up to 96% .
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Catalyst Loading : Reducing the catalyst to 0.1 equivalents drops yields to 32%, while increasing to 0.5 equivalents offers no significant improvement .
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Substrate Scope : Successful with benzamide derivatives and primary/secondary amines, including sterically hindered substrates .
Table 1: Transamidation Optimization
| Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.3 | 150 | 2 | 96 |
| 0.1 | 150 | 2 | 32 |
| 0.5 | 150 | 2 | 94 |
Tandem Acid–Base Catalyzed Reactions
This compound-integrated catalysts (e.g., Au@ICTF) facilitate tandem deacetalization-Knoevenagel condensation:
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Deacetalization : Lewis acid sites (imidazolium cations) hydrolyze acetals to aldehydes at 80°C .
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Knoevenagel Condensation : Lewis base sites (chloride anions) mediate aldehyde-cyanoacetate coupling within 1 hour, yielding 95% product .
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Heterogeneity Advantage : Framework-supported catalysts outperform monomeric analogs due to accessible active sites .
Multicomponent Biginelli Reactions
1,3-Bis(carboxymethyl)this compound ([BCMIM][Cl]) catalyzes dihydropyrimidinone synthesis:
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Conditions : 5 mol% catalyst at 80°C under solvent-free conditions .
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Efficiency : Yields up to 96% with broad substrate compatibility, including aryl aldehydes and thiourea .
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Recyclability : Retains >90% activity over six cycles, confirmed by post-reaction FT-IR and NMR .
Table 2: Biginelli Reaction Performance
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 5 | 80 | 16 | 96 |
| 10 | 80 | 30 | 85 |
Michael Addition Reactions
This compound promotes Michael additions under solvent-free conditions:
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Optimized Protocol : 0.3 equivalents catalyst at 120°C achieves 69–96% yields .
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Temperature Sensitivity : Yields drop to 23% at 100°C and plateau at 65% above 160°C .
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Substrate Flexibility : Compatible with acrylamides and β-keto esters, enabling access to benzodiazepines and thiazepines .
Table 3: Michael Addition Optimization
| Catalyst (equiv) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 0.3 | 120 | None | 96 |
| 0.1 | 120 | None | 32 |
| 0.3 | 100 | Toluene | 23 |
Cross-Coupling Reactions
Derivatives like 1,3-bis(2,6-diisopropylphenyl)this compound enhance Suzuki-Miyaura couplings:
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Thermal Stability : Operates effectively at 100–150°C without degradation .
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Scope : Facilitates aryl-aryl bond formation in biphenyl synthesis .
This compound’s adaptability across reaction classes underscores its utility in modern organic synthesis. Its dual acid–base functionality, recyclability, and compatibility with diverse substrates position it as a sustainable alternative to traditional catalysts. Future research may explore its applications in asymmetric catalysis and industrial-scale processes.
Scientific Research Applications
Catalysis
Imidazolium chloride is widely used as a catalyst in organic transformations. Its ability to act as a solvent and catalyst simultaneously makes it valuable in various reactions.
- Heterogeneous Catalysis : Imidazolium-based ionic liquids have been utilized as supports for Lewis acid catalysts. For example, gadolinium triflate immobilized in imidazolium ionic liquids serves as a recyclable catalyst for acetylation reactions of alcohols and amines, facilitating Michael additions with high efficiency .
- Main Group Catalysis : Research indicates that this compound can enhance the reactivity of main group metal complexes, improving the efficiency of catalytic processes in organic synthesis .
Materials Science
This compound plays a crucial role in the development of new materials, particularly in the synthesis of polymers and nanomaterials.
- Polymer Synthesis : The compound is used as a plasticizer in biodegradable composite materials, enhancing their mechanical properties and processability . Additionally, it aids in the electrochemical preparation of conductive polymers like polythiophene, which are essential for electronic applications .
- Nanomaterials : Its properties allow for the modulation of critical micelle concentrations (CMC) in surfactant solutions, which is vital for the formation of nanostructures .
Electrochemistry
This compound has been investigated for its potential to improve the performance of electrochemical devices.
- Viscosity Reducer : Studies show that ionic liquids with varying alkyl chain lengths can serve as effective viscosity reducers in electrochemical applications, enhancing charge transport mechanisms . This property is particularly beneficial in lithium-ion batteries and supercapacitors.
- Conductivity Studies : Conductometric studies have revealed insights into the thermodynamic behavior and electrical conductivity of imidazolium-derived ionic liquids, which are crucial for designing advanced materials with specific conducting properties .
Separation Technologies
The unique solvation properties of this compound make it suitable for use in solvent extraction processes.
- Solvent Extraction : It has been explored as a separating agent in various extraction processes, demonstrating effectiveness in isolating valuable compounds from complex mixtures .
Case Study 1: Gadolinium Triflate Immobilization
A study demonstrated the effectiveness of gadolinium triflate immobilized in this compound as a heterogeneous catalyst. This system showed high recyclability and efficiency for various organic transformations, making it an attractive option for sustainable chemistry practices .
Case Study 2: Conductivity and Thermodynamics
Research on the electrical conductivity of imidazolium-derived ionic liquids highlighted their potential applications in electrochemical systems. The findings provided new insights into how these ionic liquids behave under different temperature conditions, influencing their application in energy storage devices .
Mechanism of Action
The mechanism of action of imidazolium chloride varies depending on its application. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death . In catalysis, it acts as a stabilizing agent for reactive intermediates, facilitating various chemical reactions . The molecular targets and pathways involved are specific to the application and are still under investigation in many cases .
Comparison with Similar Compounds
Structural Variations and Nomenclature
Imidazolium chloride derivatives differ in alkyl chain length and functional group substitutions on the imidazolium ring. Key examples include:
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-Ethyl-3-methylthis compound | [Emim][Cl] | C₆H₁₁ClN₂ | 146.62 | Short alkyl chain; >98% purity |
| 1-Butyl-3-methylthis compound | [Bmim][Cl] | C₈H₁₅ClN₂ | 174.67 | Moderate hydrophobicity |
| 1-Hexyl-3-methylthis compound | [Hmim][Cl] | C₁₀H₁₉ClN₂ | 202.72 | Long alkyl chain; low melting point |
| 2-Chloro-1,3-dimethylthis compound | – | C₅H₈Cl₂N₂ | 167.03 | Chlorine substituent; enhanced acidity |
Sources :
The introduction of functional groups (e.g., chlorine in 2-Chloro-1,3-dimethylthis compound) increases Lewis acidity, improving catalytic activity in specific reactions . Conversely, longer alkyl chains (e.g., [Hmim][Cl]) enhance hydrophobicity, making these ILs suitable for non-polar solvent systems .
Catalytic Performance
This compound outperforms traditional acid/base catalysts in transamidation reactions. Comparative data from Tian et al. (2018) highlights its superiority:
| Entry | Catalyst | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|---|
| 4 | This compound | 93 | 3 | 150 |
| 4 | HCl | 46 | 6 | 150 |
| 5 | H₂SO₄ | 52 | 6 | 150 |
| 8 | KOtBu | 12 | 6 | 150 |
Source :
The high yield and shorter reaction time of this compound are attributed to its dual role as a Lewis acid and stabilizer of intermediates. In contrast, conventional acids (HCl, H₂SO₄) require higher equivalents and longer durations .
Physical Properties
- Melting Points : [Emim][Cl] and [Bmim][Cl] are room-temperature ILs, while [Hmim][Cl] exhibits lower viscosity and melting points due to increased alkyl chain length .
- Solubility : Chlorine-substituted derivatives (e.g., 2-Chloro-1,3-dimethylthis compound) show higher solubility in polar solvents like DMA .
Q & A
Q. What are the standard methodologies for synthesizing chloride-functionalized imidazolium ionic liquids?
A common approach involves reacting (3-chloropropyl)trimethoxysilane with 1-methylimidazole under inert conditions at 78°C, followed by rotary evaporation and vacuum drying to yield viscous imidazolium chloride derivatives (e.g., 78% yield for 1-methyl-3-methoxysilyl propyl this compound). Critical steps include maintaining anhydrous conditions and optimizing stoichiometric ratios .
Q. How can researchers characterize the purity and structure of this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., 1H-NMR for alkyl chain integration) .
- Mass Spectrometry : For molecular weight validation.
- Elemental Analysis : To verify chloride content.
- Thermogravimetric Analysis (TGA) : For thermal stability assessment .
Advanced Research Questions
Q. How do experimental parameters influence the determination of critical micelle concentration (CMC) for this compound surfactants in complex systems?
CMC determination requires varying surfactant concentrations (0–2000 ppm) and monitoring interfacial tension (e.g., using a tensiometer). Asphaltene content in synthetic oil introduces thresholds; for example, 6 wt% asphaltene reduces CMC sharpness due to competitive adsorption. At 2000 ppm surfactant, interfacial tension drops to 0.48 mN/m .
Q. What strategies validate computational models of this compound’s intermolecular interactions?
Combine Monte Carlo simulations (for radial distribution functions) with experimental X-ray diffraction data on molten this compound. Discrepancies between simulated and experimental angular correlations highlight limitations in force-field assumptions, necessitating iterative refinement .
Q. How can this compound be optimized for enzyme-free biomass pretreatment in biofuel production?
Use molecular dynamics simulations to guide hybrid systems (e.g., this compound with acid catalysts like HCl). Key parameters:
Q. How should researchers resolve contradictions in interfacial tension vs. wettability data for this compound/nanoparticle hybrid systems?
While SiO₂ nanoparticles alone show negligible interfacial effects, synergistic use with 1000 ppm this compound reduces contact angles from 156.3° to 33.1° (measured via goniometry). Core flooding experiments confirm tertiary oil recovery increases to 15.2 wt%, emphasizing the need to analyze both interfacial and surface adhesion properties .
Q. What experimental designs evaluate this compound derivatives as corrosion inhibitors?
- Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess inhibition efficiency.
- Computational Modeling : Density Functional Theory (DFT) for adsorption energy calculations on metal surfaces.
- Surface Analysis : SEM/EDS to quantify surface passivation .
Q. How do structural modifications (e.g., alkyl chain length, substituents) alter this compound’s physicochemical properties?
- Hydrophobicity : Longer alkyl chains (e.g., 1-octyl-3-methyl) increase hydrophobicity, affecting solubility in aqueous systems .
- Thermal Stability : Bulky substituents (e.g., 1,3-di-tert-butyl) enhance decomposition temperatures.
- Micelle Formation : Branched chains lower CMC due to reduced steric hindrance .
Q. What methodological considerations apply when studying this compound in biomass dissolution?
Q. How can researchers interpret wettability alteration data in enhanced oil recovery (EOR) studies involving this compound?
Combine contact angle measurements with core flooding experiments to correlate wettability shifts (e.g., from oil-wet to water-wet) with oil recovery rates. For 10 wt% asphaltene oil, a hybrid system (1000 ppm this compound + SiO₂) achieves 33.1° contact angles and 15.2% tertiary recovery, highlighting the role of synergistic electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
